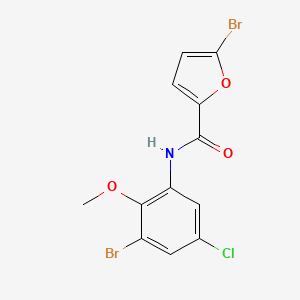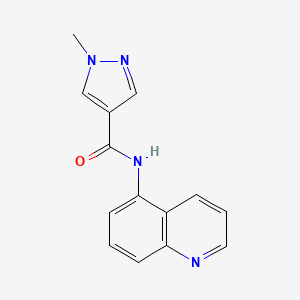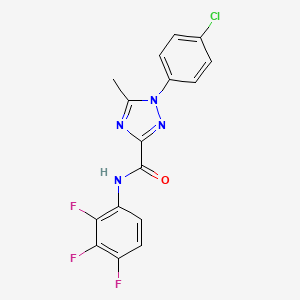
5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research applications due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been found to induce cell death in cancer cells and inhibit their growth. However, the compound may have toxic effects on normal cells at higher concentrations.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide in lab experiments is its potential as a therapeutic agent for inflammation and cancer. However, the compound may have toxic effects on normal cells at higher concentrations, which could limit its use in certain experiments.
Future Directions
Future research on 5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide could focus on its potential as a therapeutic agent for specific types of cancer or inflammatory diseases. Studies could also investigate the compound's mechanism of action and potential side effects on normal cells. Additionally, the development of more efficient synthesis methods for the compound could facilitate its use in future research.
Synthesis Methods
The synthesis of 5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide involves the reaction between 5-bromo-2-furoic acid and 3-bromo-5-chloro-2-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is followed by purification through column chromatography.
Scientific Research Applications
5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its ability to inhibit the growth of cancer cells. In a study conducted on human breast cancer cells, the compound was found to induce cell death and inhibit cell proliferation.
properties
IUPAC Name |
5-bromo-N-(3-bromo-5-chloro-2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2ClNO3/c1-18-11-7(13)4-6(15)5-8(11)16-12(17)9-2-3-10(14)19-9/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPYNIQBKSKEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B7477116.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477123.png)
![Methyl 4-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7477130.png)
![2-[[4-(3-chloro-4-methoxyphenyl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7477136.png)

![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B7477148.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)
![1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
![N-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7477212.png)
